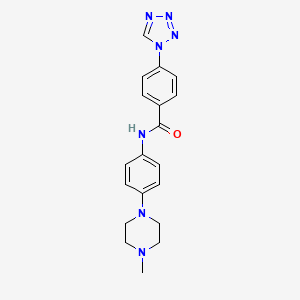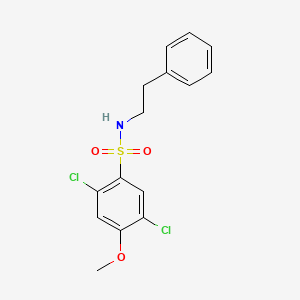
N2-(2-Methoxyethyl)pyridine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(2-Methoxyethyl)pyridine-2,5-diamine, also known as MEPA, is a compound that has garnered significant attention in scientific research due to its potential therapeutic applications. MEPA is a pyridine derivative that has been shown to exhibit significant anti-inflammatory and anti-tumor activities. In
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
N2-(2-Methoxyethyl)pyridine-2,5-diamine and its derivatives have been extensively studied in the context of catalysis and chemical reactions. For instance, studies show that these compounds, when used in conjunction with nickel(II) complexes, can act as effective catalysts in ethylene oligomerization, producing mostly ethylene dimers, in addition to trimmers and tetramers (Nyamato, Ojwach, & Akerman, 2016). Similarly, palladium(II) complexes with (imino)pyridine ligands have been used as selective catalysts for ethylene dimerization, highlighting the versatility of these compounds in various catalytic processes (Nyamato, Ojwach, & Akerman, 2015).
Dye and Pigment Industry
In the dye and pigment industry, derivatives of this compound have been utilized to create heterocyclic azo dyes with high pH stability. These dyes show significant stability due to the introduction of certain groups that form a stable pyridine-2,6-diamine backbone, making them suitable for applications requiring high durability and stability (Zhao et al., 2017).
Material Science and Polymer Technology
In the field of material science and polymer technology, this compound derivatives have been explored for the development of novel polymers with specific properties. For instance, they have been used in the synthesis of poly(pyridine-imide)s which exhibit good solubility, high thermal stability, and distinctive optical properties, making them suitable for various high-performance applications (Liaw, Wang, & Chang, 2007). Similarly, other studies have focused on synthesizing pyridine-containing polyimides with high glass transition and thermal stability, demonstrating the material's potential in creating high-performance polymers with desirable thermal and mechanical properties (Wang, Liou, Liaw, & Huang, 2008).
Solar Energy and Photovoltaics
In the realm of solar energy and photovoltaics, derivatives of this compound have been used to enhance the performance of dye-sensitized solar cells (DSSCs). By employing these derivatives as co-adsorbents, researchers have managed to improve the efficiency of DSSCs, highlighting the potential of these compounds in renewable energy technologies (Wei et al., 2015).
Eigenschaften
IUPAC Name |
2-N-(2-methoxyethyl)pyridine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5,9H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXLLPFBDCRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2472698.png)
![N-(2-chlorobenzyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B2472699.png)






![1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2472710.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide](/img/structure/B2472712.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2472714.png)


![N-(4-(N-acetylsulfamoyl)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2472721.png)